4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The triazolo[4,3-a]pyridine moiety in this compound is of particular interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolo[4,3-a]pyridine core Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolo[4,3-a]pyridine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyridine moiety is known to interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused with another heterocycle and have shown similar biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different fusion pattern but share some pharmacological properties.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-phenyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(20-14-17-22-21-16-8-4-5-11-23(16)17)19(9-12-25-13-10-19)15-6-2-1-3-7-15/h1-8,11H,9-10,12-14H2,(H,20,24) |
InChI Key |
JOKGYDXPUXNTBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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